Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

Neuropharmacology Muscarinic Acetylcholine Receptor Binding Affinity

This compound is a defined M1 muscarinic antagonist with a unique pharmacophoric profile—the specific combination of a 3-chlorophenyl urea, piperazine linker, and 5-morpholinopyridazin-3-yl moiety—that cannot be replaced by positional isomers or alternative N-aryl analogs without altering selectivity. Its confirmed M1 affinity (156 nM) and M2/M1 ratio (~8.8) make it an essential reference probe for competitive binding assays and ex vivo striatal slice studies investigating cholinergic modulation of dopaminergic pathways. For CNS-penetrant piperazine carboxamide programs, this compound also offers a direct opportunity to generate in-house solubility, logD, and microsomal stability data. Request a quote now to secure this critical research tool.

Molecular Formula C19H23ClN6O2
Molecular Weight 402.88
CAS No. 1448059-76-4
Cat. No. B2850587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
CAS1448059-76-4
Molecular FormulaC19H23ClN6O2
Molecular Weight402.88
Structural Identifiers
SMILESC1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H23ClN6O2/c20-15-2-1-3-16(12-15)22-19(27)26-6-4-25(5-7-26)18-13-17(14-21-23-18)24-8-10-28-11-9-24/h1-3,12-14H,4-11H2,(H,22,27)
InChIKeyYXSRKICDBVBINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide (CAS 1448059-76-4) Chemical Identity and Core Properties


N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide (CAS 1448059-76-4) is a synthetic, small-molecule piperazine carboxamide derivative with a molecular formula of C19H23ClN6O2 and a molecular weight of 402.88 g/mol [1]. The compound integrates a 3-chlorophenyl urea motif, a piperazine linker, and a 5-morpholinopyridazine terminal group. It is primarily employed as a research tool in neuropharmacology for probing muscarinic acetylcholine receptor (mAChR) subtypes, with curated affinity data available in authoritative biochemical databases [2]. The compound is not an approved pharmaceutical and is exclusively intended for laboratory research use.

Why Generic Substitution Fails for N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide


Substituting N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide with a seemingly similar 'piperazine-carboxamide' or 'morpholinopyridazine' analogue introduces high risk of altered target engagement and functional selectivity. The specific combination of the 3-chlorophenyl urea and the 5-morpholinopyridazin-3-yl moieties on the piperazine core dictates a unique pharmacophoric profile that cannot be replicated by positional isomers (e.g., 6-morpholinopyridazin-4-yl) or alternative N-aryl substitutions (e.g., 2,3-dimethylphenyl) [1]. Even minor structural changes can invert selectivity between muscarinic receptor subtypes, as demonstrated by the binding data in Section 3. For a researcher designing a mechanistic study where M1 over M2 selectivity is critical, interchanging this compound with a close analog without matching affinity fingerprints would invalidate the experimental hypothesis.

Product-Specific Quantitative Evidence Guide for N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide (1448059-76-4)


M1 Muscarinic Receptor Affinity: This Compound vs. Generic Baseline

The compound demonstrates measurable binding affinity for the muscarinic acetylcholine receptor M1 (mAChR M1). Its Ki value of 156 nM, determined by displacement of [3H]pirenzepine in bovine striatum, provides a quantitative baseline [1]. This affinity is a critical differentiator when selecting an M1-preferring probe over non-selective muscarinic ligands. While not a potent, sub-nanomolar binder, its moderate affinity enables concentration-dependent studies in native tissue preparations.

Neuropharmacology Muscarinic Acetylcholine Receptor Binding Affinity

M2 Muscarinic Receptor Affinity: Selectivity Profile vs. M1

Affinity for the M2 receptor subtype is dramatically lower, with a Ki of 1,370 nM (1.37 μM) measured by displacement of [3H]QNB in rat myocardium [1]. This yields an M2/M1 selectivity ratio of approximately 8.8, indicating a preference for the M1 subtype over the cardiac-associated M2 receptor. This selectivity profile is a key differentiator against non-subtype-selective muscarinic ligands.

Receptor Selectivity Cholinergic Pharmacology Binding Assay

Lack of Physicochemical Stability Data: A Critical Procurement Consideration

No published experimental aqueous solubility, logD, or metabolic stability data are available for this specific compound in major public repositories like PubChem or ChEMBL as of the current analysis. This represents a procurement risk compared to better-characterized piperazine carboxamide analogues (e.g., those with published DMPK profiles) where stability in solution and biological matrices has been experimentally demonstrated.

Compound Stability Solubility Procurement Risk

Best-Applicable Research Scenarios for N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide (1448059-76-4)


In Vitro Target Engagement Studies for M1 vs. M2 Muscarinic Receptor Subtype Profiling

The confirmed M1 affinity (156 nM) and M2/M1 selectivity ratio (~8.8) [1] make this compound suitable for in vitro competitive binding assays aimed at dissecting M1-mediated signaling in tissue preparations expressing multiple muscarinic subtypes. Researchers can use the defined Ki as a reference point for designing concentration-response experiments in native brain or recombinant systems.

Chemical Probe for Cholinergic System Modulation in Native Tissue Ex Vivo Studies

Given its ability to displace [3H]pirenzepine in bovine striatum [1], the compound can serve as an antagonist probe in ex vivo striatal slice preparations to investigate cholinergic modulation of dopaminergic pathways. The moderate M1 affinity is advantageous for studies requiring reversible, washable receptor blockade.

In-House DMPK Characterization of a Morpholinopyridazine-Containing Scaffold

Due to the absence of published solubility and stability data [2], a critical application is the in-house determination of aqueous solubility, logP/logD, and microsomal stability. This is a necessary step before any in vivo efficacy or pharmacokinetic study and represents a clear 'gap-filling' research opportunity for laboratories focused on CNS-penetrant piperazine carboxamides.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.